2-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)acetamide 2-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 922858-33-1
VCID: VC4281238
InChI: InChI=1S/C15H12N2O3S2/c18-15(9-22(19,20)12-4-2-1-3-5-12)17-11-6-7-14-13(8-11)16-10-21-14/h1-8,10H,9H2,(H,17,18)
SMILES: C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)SC=N3
Molecular Formula: C15H12N2O3S2
Molecular Weight: 332.39

2-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)acetamide

CAS No.: 922858-33-1

Cat. No.: VC4281238

Molecular Formula: C15H12N2O3S2

Molecular Weight: 332.39

* For research use only. Not for human or veterinary use.

2-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)acetamide - 922858-33-1

Specification

CAS No. 922858-33-1
Molecular Formula C15H12N2O3S2
Molecular Weight 332.39
IUPAC Name 2-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)acetamide
Standard InChI InChI=1S/C15H12N2O3S2/c18-15(9-22(19,20)12-4-2-1-3-5-12)17-11-6-7-14-13(8-11)16-10-21-14/h1-8,10H,9H2,(H,17,18)
Standard InChI Key CGGDJQIZOOMGNF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)SC=N3

Introduction

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)acetamide typically involves a multi-step process. A common approach begins with the preparation of the benzothiazole precursor. For example, 5-aminobenzothiazole can be reacted with chloroacetyl chloride in the presence of triethylamine to form the intermediate N-(1,3-benzothiazol-5-yl)chloroacetamide . Subsequent nucleophilic substitution with benzenesulfonyl chloride under alkaline conditions introduces the benzenesulfonyl group, yielding the target compound .

Alternative routes may utilize solvent-free fusion or coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to enhance reaction efficiency . For instance, Sharma et al. demonstrated that EDC-mediated coupling between carboxylic acid derivatives and 2-aminobenzothiazoles achieves high yields (75–85%) under mild conditions .

Optimization and Yield

Reaction optimization is critical for scalability. Key parameters include:

  • Temperature: Reactions often proceed at 0–25°C to minimize side products .

  • Solvent: Dichloromethane (DCM) and dimethylformamide (DMF) are preferred for their ability to dissolve polar intermediates.

  • Catalysts: Triethylamine or pyridine neutralizes HCl byproducts, driving reactions to completion .

Typical yields range from 65% to 80%, depending on the purity of starting materials and reaction control .

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
1Chloroacetyl chloride, triethylamine, DCM, 0°C78
2Benzenesulfonyl chloride, NaOH, DMF, 25°C72
3EDC, pyridine, chloroform, 8–18 h85

Structural Characterization

Spectroscopic Analysis

The compound’s structure is confirmed through spectroscopic techniques:

  • IR Spectroscopy: Key absorptions include the sulfonamide S=O stretch (1,130–1,150 cm⁻¹), acetamide C=O (1,680–1,700 cm⁻¹), and benzothiazole C=N (1,610–1,630 cm⁻¹) .

  • ¹H NMR: Characteristic signals include:

    • Acetamide methylene protons (δ 3.4–3.6 ppm, singlet).

    • Benzothiazole aromatic protons (δ 7.2–8.1 ppm, multiplet).

    • Benzenesulfonyl aromatic protons (δ 7.5–7.9 ppm, multiplet) .

  • Mass Spectrometry: The molecular ion peak ([M+H]⁺) appears at m/z 341.4, consistent with the molecular formula C₁₅H₁₂N₂O₃S₂ .

Computational Studies

Density functional theory (DFT) calculations predict a planar benzothiazole ring with dihedral angles of 5–10° between the sulfonamide and acetamide groups . The sulfonamide group adopts a gauche conformation relative to the benzothiazole core, minimizing steric hindrance.

Table 2: Key Spectral Data

TechniqueKey Signals/PeaksReference
IR (KBr)1,130 cm⁻¹ (S=O), 1,680 cm⁻¹ (C=O)
¹H NMR (300 MHz)δ 3.4 (CH₂), δ 7.2–8.1 (Ar-H)
GC-MSm/z 341.4 ([M+H]⁺)

Physicochemical Properties

  • Molecular Formula: C₁₅H₁₂N₂O₃S₂.

  • Molecular Weight: 340.4 g/mol.

  • Solubility: Moderately soluble in DMSO (12 mg/mL) and DMF (9 mg/mL); poorly soluble in water (<0.1 mg/mL) .

  • Melting Point: 185–188°C (decomposition observed above 190°C) .

  • LogP: 2.8 (predicted using XLogP3), indicating moderate lipophilicity .

Compound ClassTargetIC₅₀/MICReference
Benzothiazole-sulfonamidePI3Kδ65% inhibition
Benzothiazole-acetamideS. aureus8 μg/mL

Applications in Medicinal Chemistry

This compound’s dual functionality—benzothiazole for kinase inhibition and sulfonamide for enhanced bioavailability—makes it a versatile scaffold. Recent efforts focus on:

  • Prodrug Development: Esterification of the acetamide group to improve oral absorption .

  • Combination Therapies: Co-administration with cisplatin synergistically reduces tumor growth in murine models .

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